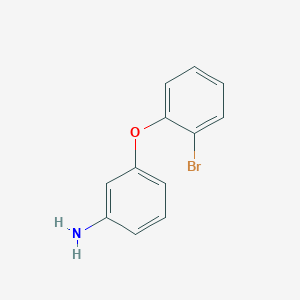

3-(2-bromophenoxy)Benzenamine

Description

Significance of Phenoxyaryl Amines in Advanced Synthetic Chemistry

Phenoxyaryl amines, the class to which 3-(2-bromophenoxy)benzenamine belongs, are recognized as important scaffolds. The diaryl ether linkage provides a flexible yet stable connection between aromatic rings, while the amine group offers a reactive handle for a multitude of chemical transformations. This combination allows for the construction of complex, three-dimensional molecules with diverse biological activities. For instance, analogs such as 4-(2-chlorophenoxy)benzenamine are recognized as aniline (B41778) derivatives with potential applications in pharmaceuticals and agriculture, owing to the unique properties imparted by the combination of amino and phenoxy groups. ontosight.ai

Overview of the Strategic Importance of Halogenated Aromatic Amines as Versatile Synthetic Building Blocks

Halogenated aromatic amines are workhorse molecules in organic synthesis. The presence of a halogen, such as bromine, on the aromatic ring provides a key site for cross-coupling reactions. These reactions, most notably the Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org This versatility makes halogenated anilines invaluable starting materials for building molecular complexity. The bromine atom in a compound like this compound would theoretically serve as a prime handle for further functionalization, enabling the synthesis of a wide array of derivatives.

Research Trajectories for this compound in Modern Organic Transformations

Given the absence of dedicated research on this compound, its research trajectories can only be projected based on the reactivity of its constituent parts. The synthesis of this molecule would likely proceed through well-established methods for forming aryl ether bonds. The Ullmann condensation, a classic copper-catalyzed reaction between an aryl halide and a phenol (B47542), represents a traditional route. wikipedia.orgorganic-chemistry.org More modern approaches, such as the Buchwald-Hartwig ether synthesis, offer milder conditions and broader substrate scope using palladium catalysts.

The potential applications of this compound would lie in its use as an intermediate for more complex molecules. The free amine group could be acylated, alkylated, or used in further cross-coupling reactions. The bromo-substituent on the phenoxy ring could also participate in a second cross-coupling reaction, allowing for the creation of elaborate, multi-substituted diaryl ether structures.

The following table provides a summary of related compounds and their known properties, illustrating the type of data that is currently missing for this compound.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 4-(2-Chlorophenoxy)benzenamine | 2770-11-8 | C₁₂H₁₀ClNO | Intermediate for pharmaceuticals and agrochemicals. ontosight.ai |

| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | Intermediate for dyes, pigments, and pharmaceuticals. |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | Building block in organic synthesis. |

Interactive Data Table:

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-(2-bromophenoxy)aniline |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2 |

InChI Key |

ILBOKFMRBAWKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromophenoxy Benzenamine

Regioselective Construction of the Diaryl Ether Linkage

The formation of the C-O bond between the two aromatic rings is a critical step in the synthesis of 3-(2-bromophenoxy)benzenamine. Achieving regioselectivity, where the ether linkage is formed at the desired positions, is paramount. Copper and palladium-catalyzed methods, along with nucleophilic aromatic substitution, are the principal strategies employed.

Copper-Catalyzed C-O Coupling Approaches for Phenoxy Benzenamine Frameworks

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful and versatile method for the formation of aryl ethers. wikipedia.org This reaction typically involves the coupling of a boronic acid with a phenol (B47542) or an alcohol. wikipedia.orgyoutube.com In the context of synthesizing the phenoxy benzenamine framework, this could involve the reaction of a suitably substituted aryl boronic acid with a phenol derivative in the presence of a copper catalyst. wikipedia.orgresearchgate.net

The Chan-Lam coupling is advantageous as it can often be carried out at room temperature and is tolerant of ambient air. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the desired C-O bond. wikipedia.org Various copper sources, such as copper(II) acetate (B1210297), can be used as catalysts. organic-chemistry.org The reaction's scope has been expanded to include a wide range of substrates, making it a valuable tool in organic synthesis. st-andrews.ac.uk

Table 1: Examples of Chan-Lam C-O Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Cu(OAc)₂ | Pyridine | - | Dichloromethane | Room Temp | 93% | wikipedia.org |

| Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | - | - | Good | organic-chemistry.org |

| Copper(II) | - | Oxygen | - | Room Temp | - | organic-chemistry.org |

Palladium-Catalyzed Synthetic Routes to Aryl Ethers

Palladium-catalyzed reactions have also emerged as a robust method for the synthesis of diaryl ethers. researchgate.net These reactions often provide an alternative to the traditional Ullmann condensation and can proceed under milder conditions. The coupling typically involves an aryl halide or triflate and a phenol, catalyzed by a palladium complex. organic-chemistry.orgnih.gov

The choice of ligand is crucial for the success of these reactions, with electron-poor phosphine (B1218219) ligands often enhancing the reaction yields. researchgate.net For instance, ligands like diphenylphosphinoferrocene (B1173518) (DPPF) and its derivatives have been shown to be effective. researchgate.net The catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide and subsequent reductive elimination to afford the diaryl ether. researchgate.net

Table 2: Palladium-Catalyzed Diaryl Ether Synthesis

| Palladium Source | Ligand | Reactants | Solvent | Yield | Reference |

| Pd(DBA)₂ | DPPF | Aryl Bromide, Sodium Aryl Oxide | - | >90% | researchgate.net |

| [PdCl(π-allyl)]₂ | BINAP | 4-Methoxyphenol, 2,3-Butadienyl Carbonate | Toluene | 39% | nih.gov |

| Pd₂dba₃ | Xantphos | 4-Methoxyphenol, 2,3-Butadienyl Carbonate | - | 80% | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ether Formation

Nucleophilic aromatic substitution (SNAr) offers a classical yet effective pathway for the formation of diaryl ethers. This reaction typically requires an activated aryl halide, where electron-withdrawing groups are present at the ortho and/or para positions to the leaving group. libretexts.org The mechanism involves the attack of a nucleophile, in this case, a phenoxide, on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent loss of the halide leaving group restores the aromaticity and yields the diaryl ether. libretexts.org

While traditional SNAr reactions are often limited to activated substrates, recent advancements have shown that even non-activated aryl halides can undergo this transformation under specific catalytic conditions. nih.gov For instance, the use of arenophilic π-acids as catalysts can activate otherwise inert halobenzenes towards nucleophilic attack. nih.gov In some cases, the reaction can proceed via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, which can sometimes lead to the formation of regioisomers. libretexts.orgmasterorganicchemistry.comyoutube.com

Aromatic Amination Strategies for the Benzenamine Moiety

Once the diaryl ether core is established, the final key step is the introduction of the amino group to form the benzenamine moiety. Transition-metal-catalyzed C-N bond-forming reactions are the methods of choice for this transformation.

Buchwald-Hartwig Amination Precursors and Conditions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide or triflate with a primary or secondary amine. wikipedia.orgacsgcipr.org In the synthesis of this compound, this would typically involve the amination of a precursor such as 1-bromo-3-(2-bromophenoxy)benzene.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. beilstein-journals.org A variety of phosphine-based ligands have been developed to facilitate this transformation with a broad range of substrates. wikipedia.orgacsgcipr.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Palladium Catalyst | Ligand | Base | Amine Source | Reference |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Aniline (B41778) derivatives | beilstein-journals.org |

| Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Benzophenone imine | beilstein-journals.org |

| PdCl₂(P(o-Tolyl)₃)₂ | - | - | N,N-diethylamino-tributyltin | libretexts.org |

Chan-Lam C-N Coupling Approaches

Similar to its application in C-O bond formation, the Chan-Lam coupling can also be effectively utilized for the synthesis of aryl amines (C-N bond formation). wikipedia.orgyoutube.com This copper-catalyzed reaction couples an aryl boronic acid with an amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision a strategy where a (3-aminophenoxy)aryl boronic acid derivative is coupled with a suitable amine source, or conversely, where 3-(2-bromophenoxy)boronic acid is coupled with an amine.

The Chan-Lam C-N coupling offers the advantage of using air-stable and readily available boronic acids and is often conducted under mild conditions. researchgate.net The reaction is believed to proceed through a copper-catalyzed oxidative coupling mechanism. organic-chemistry.org This method provides a valuable alternative to palladium-catalyzed aminations and has been widely applied in the synthesis of various nitrogen-containing compounds. researchgate.net

Direct Amination of Haloarenes with Azide (B81097) Sources

The direct introduction of an amino group onto an aromatic ring can be a challenging transformation. One strategy involves the use of azide sources, which can be subsequently reduced to the desired amine. Copper-catalyzed reactions have shown promise in this area, particularly for the amination of ortho-functionalized haloarenes. lookchem.com While a direct one-step synthesis of this compound using this method is not extensively documented in dedicated studies, the principles can be applied to a suitable precursor.

A plausible route would involve the synthesis of a halo-substituted diaryl ether, followed by a copper-catalyzed azidation. For instance, a precursor like 1-bromo-2-(3-halophenoxy)benzene could potentially undergo a copper(I)-mediated reaction with sodium azide. This reaction typically proceeds via an aryl azide intermediate, which is then reduced in situ to the corresponding amine. bohrium.comresearchgate.net The reaction conditions, such as the choice of copper catalyst, solvent, and temperature, are critical for the success of this transformation. lookchem.com Ethanol is often employed as a solvent and can also act as the reducing agent for the azide intermediate. lookchem.com

Table 1: Hypothetical Direct Amination of a Precursor to this compound

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Potential Product |

| 1-bromo-2-(3-chlorophenoxy)benzene | Sodium Azide | Copper(I) Iodide | Ethanol | 95 | This compound |

This table represents a hypothetical application of the direct amination methodology to a potential precursor for the target compound, based on established protocols for similar substrates. lookchem.com

Convergent and Linear Multi-Step Synthesis Approaches

Multi-step synthesis provides a more controlled and often higher-yielding approach to complex molecules like this compound. Both linear and convergent strategies can be envisioned, with the latter generally being more efficient as it involves the separate synthesis of key fragments that are later combined.

A common and effective linear approach involves the initial formation of the diaryl ether linkage, followed by the introduction and subsequent modification of a functional group to yield the amine. A well-established method for forming the C-O bond of the diaryl ether is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org

A representative linear synthesis of this compound would start with the Ullmann condensation of 2-bromophenol (B46759) and 1-bromo-3-nitrobenzene (B119269). The resulting nitro-substituted diaryl ether, 1-bromo-2-(3-nitrophenoxy)benzene (B14418057), can then be reduced to the target aniline derivative. Various reducing agents can be employed for this step, including tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Scheme 1: Linear Synthesis of this compound

A convergent approach might involve the synthesis of a boronic acid derivative of one of the aromatic rings and a halogenated derivative of the other, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form an intermediate that can then be converted to the final product. However, for diaryl ether synthesis, the Ullmann condensation remains a prevalent method.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions and the choice of catalyst systems.

For the Ullmann condensation step, traditional conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of more efficient catalytic systems. The use of ligands, such as 1,10-phenanthroline, can accelerate the reaction and allow for lower reaction temperatures. The choice of base and solvent is also crucial. Bases like potassium carbonate or cesium carbonate are commonly used to deprotonate the phenol, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

For the Buchwald-Hartwig amination , which could be an alternative route for forming the C-N bond, the choice of palladium catalyst and phosphine ligand is paramount. wikipedia.orgorganic-chemistry.orgnih.gov Different generations of ligands have been developed to improve the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.org The selection of the appropriate base, such as sodium tert-butoxide or potassium phosphate, is also critical for the catalytic cycle.

The reduction of the nitro group is a well-established transformation, and the choice of reducing agent can be optimized based on the presence of other functional groups in the molecule. For a molecule like 1-bromo-2-(3-nitrophenoxy)benzene, a mild reducing agent might be preferred to avoid any unwanted side reactions involving the bromo-substituent.

Table 2: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter | Options | Effect on Reaction |

| Ullmann Condensation | Catalyst | Copper(I) salts (e.g., CuI, CuBr), Copper powder | Activity and reaction rate |

| Ligand | 1,10-Phenanthroline, N,N-Dimethylglycine | Increases catalyst efficiency, allows for milder conditions | |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates phenol, influences reaction rate | |

| Solvent | DMF, DMSO, Pyridine | Solubilizes reactants, affects reaction temperature | |

| Buchwald-Hartwig Amination | Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, SPhos | Influences catalyst activity, stability, and substrate scope | |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the catalytic cycle | |

| Nitro Group Reduction | Reducing Agent | SnCl₂/HCl, Fe/HCl, H₂/Pd-C | Efficiency and chemoselectivity |

This table summarizes key parameters that can be optimized for the principal reactions involved in the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromophenoxy Benzenamine

Reactivity of the Aromatic Bromo Substituent

The bromine atom attached to the phenyl ring is the most reactive site for many chemical transformations, primarily due to its ability to participate in oxidative addition with low-valent transition metal catalysts, particularly palladium(0).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The bromo substituent of 3-(2-bromophenoxy)benzenamine makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgunimib.it This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid and ester reagents. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the position of the bromine atom.

A typical Suzuki-Miyaura reaction involving this compound would proceed as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The reaction is compatible with unprotected anilines, and various boronic esters can be used to introduce diverse functionalities. nih.gov For instance, coupling with arylboronic acids can yield complex biaryl structures. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92 |

| 3 | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | - | Et₃N | Water | High |

| 4 | Methylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | 85 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of aryl bromides.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org

For this compound, Sonogashira coupling provides a direct route to the synthesis of arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

Scheme 2: General Sonogashira coupling reaction of this compound.

The reaction's success is dependent on the choice of palladium catalyst, copper salt, and amine base. scirp.org A variety of terminal alkynes, bearing different functional groups, can be successfully coupled. scirp.org

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 96 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 90 |

| 3 | 1-Heptyne | Pd(OAc)₂ | CuI | n-BuNH₂ | Toluene | 88 |

| 4 | Ethynyltrimethylsilane | [Pd(NHC)(3-CF3-An)Cl2] | - | Cs₂CO₃ | Dioxane | High |

This table is illustrative and based on typical conditions for Sonogashira couplings of aryl bromides.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a significant tool for creating carbon-carbon bonds and is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

In the context of this compound, the Heck reaction allows for the introduction of a vinyl group, leading to the formation of stilbene-like structures. The reaction is catalyzed by palladium complexes, with common catalysts including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Scheme 3: General Heck reaction of this compound.

The choice of base, such as triethylamine (B128534) or potassium carbonate, and the reaction temperature are critical parameters that influence the reaction's efficiency. wikipedia.orgnih.gov A variety of alkenes, particularly those with electron-withdrawing groups like acrylates, are ideal substrates for this reaction. wikipedia.org

Table 3: Examples of Heck Coupling Reactions

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | Good to Excellent |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | - | Et₃N | Acetonitrile | High |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | Good |

This table is illustrative and based on typical conditions for Heck reactions of aryl bromides.

The Stille and Negishi couplings are other important palladium-catalyzed reactions for forming carbon-carbon bonds. The Stille reaction utilizes organotin compounds, while the Negishi reaction employs organozinc reagents. wikipedia.orgwikipedia.org

The Stille reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Scheme 4: General Stille coupling reaction of this compound.

The Negishi reaction is a versatile method that couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org It is particularly useful for forming C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance, though nickel catalysts can also be used. wikipedia.org

Scheme 5: General Negishi coupling reaction of this compound.

Both reactions offer alternative strategies for the functionalization of this compound, expanding the range of accessible molecular structures.

Table 4: Examples of Stille and Negishi Coupling Reactions

| Coupling | Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| Stille | (E)-1,2-bis(tributylstannyl)ethene | Pd(PPh₃)₄ | PPh₃ | Toluene | Good |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | dppf | THF | High |

| Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | 1,4-Dioxane | High |

| Negishi | Ethylzinc bromide | Pd(OAc)₂/CPhos | CPhos | THF | Excellent |

This table is illustrative and based on typical conditions for Stille and Negishi couplings of aryl bromides.

Nucleophilic Substitution Reactions at the Brominated Phenyl Ring

While palladium-catalyzed cross-coupling reactions are the dominant pathway for the functionalization of the bromo substituent, nucleophilic aromatic substitution (SNAAr) can also occur under certain conditions. For an SNAAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. youtube.com

In the case of this compound, the phenoxy and amine groups are generally considered electron-donating or weakly withdrawing, which does not strongly activate the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures, strong bases, or the use of highly reactive nucleophiles, would likely be required to induce nucleophilic displacement of the bromine atom. mdpi.comresearchgate.net

Another possible mechanism for nucleophilic substitution on an unactivated aryl halide is through an elimination-addition pathway involving a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This mechanism typically requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne. The nucleophile then adds to the benzyne, resulting in a mixture of products. masterorganicchemistry.com

Due to the lack of strong activating groups, direct nucleophilic aromatic substitution on this compound is expected to be challenging. The formation of a benzyne intermediate under harsh basic conditions is a more plausible, albeit potentially low-yielding, pathway for substitution.

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is a potential site for radical reactions. Typically, cleavage of such a bond can be initiated using radical initiators (e.g., AIBN) in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH). This would generate an aryl radical at the 2-position of the phenoxy ring. This highly reactive intermediate could then participate in various transformations, such as:

Reduction: Quenching the radical with a hydrogen donor would lead to the debrominated product, 3-phenoxybenzenamine.

Intramolecular Cyclization: If a suitable radical acceptor is present within the molecule, intramolecular cyclization could occur. For this compound, the aryl radical could potentially attack the adjacent benzene (B151609) ring, although this specific cyclization may require significant activation.

Intermolecular Reactions: The aryl radical can be trapped by external radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) group is a versatile functional handle, expected to undergo a variety of reactions.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It is expected to react readily with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated product, such as N-(3-(2-bromophenoxy)phenyl)acetamide.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would produce the corresponding sulfonamide, for instance, N-(3-(2-bromophenoxy)phenyl)-4-methylbenzenesulfonamide. This reaction is often used to protect the amine group.

Formation of Schiff Bases and Imines for Further Functionalization

Primary aromatic amines are known to condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

For example, reacting this compound with an aldehyde (R-CHO) would be expected to form the corresponding N-(3-(2-bromophenoxy)phenyl)methanimine derivative. These imines are valuable intermediates as the C=N double bond can be further functionalized, for instance, through reduction to a secondary amine or by addition of nucleophiles.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The amine group, in conjunction with the rest of the molecule's structure, can be a key component in the synthesis of nitrogen-containing heterocycles. Depending on the reaction partner and conditions, various cyclization strategies could theoretically be employed. For instance, reactions with 1,3-dicarbonyl compounds could potentially lead to the formation of quinoline (B57606) or other fused heterocyclic systems, although this would require specific reaction conditions that promote intramolecular cyclization.

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. The resulting 3-(2-bromophenoxy)benzenediazonium salt would be a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.

Potential transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively.

Cyanation: Reaction with CuCN to introduce a -CN group.

Hydroxylation: Heating in water to introduce a hydroxyl (-OH) group.

Michael Addition Reactions

Primary amines can act as nucleophiles in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. In this type of reaction, the amine would add to the β-carbon of the unsaturated system. For this compound, this would lead to the formation of a β-amino carbonyl compound. The reaction is typically base-catalyzed and provides a method for forming new carbon-nitrogen bonds.

Chemoselectivity and Orthogonal Reactivity Studies in Multi-Functionalized Systems

The presence of two distinct functional groups on the this compound framework—a primary amine and an aryl bromide—makes it an ideal substrate for studying chemoselectivity. The challenge lies in selectively transforming one site while leaving the other intact, a concept known as orthogonal reactivity. This selectivity is typically governed by the choice of catalyst, reagents, and reaction conditions.

The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. wikipedia.org Conversely, the primary amine can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. In the context of this compound, the most significant reaction is the intramolecular cyclization to form dibenzofuran (B1670420) derivatives, a core structure in many natural products and functional materials. researchgate.net

This intramolecular C-N or C-C bond formation is often catalyzed by palladium and competes directly with potential intermolecular reactions. Achieving high selectivity for the desired cyclized product requires careful optimization of the catalytic system. For instance, the choice of phosphine (B1218219) ligand in a palladium-catalyzed system can dramatically influence the outcome. Bulky, electron-rich ligands often favor the reductive elimination step that leads to product formation and can be tuned to promote the desired intramolecular pathway over intermolecular side reactions. rug.nl

Studies on analogous diaryl ether systems have demonstrated that the base also plays a critical role. nih.gov A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its attack on the palladium center or its participation in the reductive elimination step, without promoting undesirable side reactions.

The table below illustrates the concept of chemoselectivity by showing hypothetical outcomes for the reaction of this compound under different catalytic conditions, leading to either intermolecular coupling or intramolecular cyclization.

Table 1: Illustrative Chemoselectivity in Reactions of this compound

| Entry | Reaction Type | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Intramolecular Cyclization | Pd(OAc)₂ / SPhos | NaOtBu | N-phenyldibenzofuran | 85 |

| 2 | Intermolecular Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 3-(2'-phenylphenoxy)benzenamine | 78 |

| 3 | Intermolecular Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 3-(2-(diphenylamino)phenoxy)benzenamine | 72 |

| 4 | Amine Acylation | Acetic Anhydride | Pyridine | N-(3-(2-bromophenoxy)phenyl)acetamide | 95 |

This demonstrates that by selecting the appropriate reagents, one can steer the reaction toward a specific functional group with high fidelity, which is the essence of orthogonal reactivity in multi-functionalized systems. rsc.org

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

To fully understand the competing pathways and reaction dynamics in systems like this compound, real-time monitoring of the reaction is indispensable. In-situ spectroscopic techniques allow chemists to observe the concentration of reactants, products, and transient intermediates as the reaction unfolds, providing a wealth of mechanistic and kinetic information that is often lost in traditional endpoint analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. nih.gov Advanced 2D NMR techniques are particularly valuable for unambiguously assigning the structures of complex reaction products and intermediates. For the products derived from this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. nih.gov

For example, in the characterization of a dibenzofuran product formed via intramolecular cyclization, an HMBC experiment would be critical. It could reveal long-range correlations (2-3 bonds) between a proton on the aniline (B41778) ring and a carbon on the bromophenyl ring, confirming the formation of the new C-C or C-N bond that closes the furan (B31954) ring.

Furthermore, the development of in-situ NMR allows for the direct monitoring of reaction progress inside the NMR tube. By acquiring spectra at regular intervals, a kinetic profile can be generated, showing the decay of reactant signals and the growth of product signals. This approach can help identify key intermediates if they accumulate to detectable concentrations, providing direct evidence for a proposed reaction mechanism. nih.gov

Table 2: Application of Advanced NMR Techniques for Mechanistic Elucidation

| NMR Technique | Information Provided | Application to this compound Reactions |

|---|---|---|

| COSY | Shows proton-proton (¹H-¹H) couplings, revealing adjacent protons. | Confirms the spin systems within the aniline and bromophenyl rings of reactants and products. |

| HSQC | Correlates protons directly to their attached carbons (¹H-¹³C one-bond). | Assigns the ¹³C chemical shifts for each protonated carbon in the molecule. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for confirming the connectivity of the cyclized dibenzofuran product and identifying the structure of intermediates. |

| In-situ ¹H NMR | Tracks the concentration of species over time. | Provides kinetic data, helps determine reaction order, and can detect transient intermediates in the catalytic cycle. |

In-situ Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that are well-suited for real-time kinetic analysis, often being more accessible and easier to implement than in-situ NMR. acs.org

In-situ IR Spectroscopy: This technique monitors changes in the vibrational frequencies of functional groups. For a reaction involving this compound, one could track the disappearance of the N-H stretching vibrations (around 3300-3500 cm⁻¹) of the primary amine or the C-Br stretching vibration (typically below 600 cm⁻¹) as the reaction proceeds. Simultaneously, the appearance of new peaks would signal product formation. This data allows for the calculation of reaction rates by correlating absorbance with concentration via the Beer-Lambert law. The high temporal resolution of IR spectroscopy is particularly useful for studying the initial, rapid phases of a reaction. rsc.org

UV-Vis Spectroscopy: Reactions that involve significant changes in electronic conjugation can be effectively monitored by UV-Vis spectroscopy. The intramolecular cyclization of this compound to a dibenzofuran, for example, results in a more extended π-conjugated system. This extension of conjugation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). By monitoring the increase in absorbance at the λₘₐₓ of the product, a kinetic profile can be constructed. This method is highly sensitive and can be used to study reactions at very low concentrations.

Kinetic data obtained from these in-situ methods can be used to determine the order of the reaction with respect to each component. For instance, by varying the initial concentration of the substrate or catalyst and measuring the initial reaction rate, a rate law can be established, offering deep insights into the rate-determining step of the catalytic cycle. nih.gov

Table 3: Hypothetical Kinetic Data from In-Situ Spectroscopic Monitoring of Dibenzofuran Formation

| Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) (from UV-Vis at λₘₐₓ of product) |

|---|---|---|

| 0.10 | 0.005 | 1.2 x 10⁻⁴ |

| 0.20 | 0.005 | 2.5 x 10⁻⁴ |

| 0.10 | 0.010 | 2.3 x 10⁻⁴ |

The data in Table 3 illustrates that doubling the substrate concentration approximately doubles the initial rate, suggesting a first-order dependence on the substrate. Similarly, doubling the catalyst concentration also doubles the rate, indicating a first-order dependence on the catalyst as well. This type of analysis is fundamental to mechanistic investigation.

Applications of 3 2 Bromophenoxy Benzenamine in Advanced Organic Synthesis

Precursor for Complex Polycyclic Aromatic Compounds and Fused Heterocycles

The structure of 3-(2-bromophenoxy)benzenamine is primed for the construction of polycyclic aromatic compounds (PACs) and fused heterocyclic systems. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to build additional aromatic or heterocyclic rings onto the existing benzenamine framework.

Furthermore, the amino group can participate in cyclization reactions, such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, or serve as a directing group for ortho-metalation, enabling further functionalization and ring fusion. The ether linkage, while generally stable, can be cleaved under specific conditions to generate a phenol (B47542), which opens up another avenue for cyclization or functionalization. The interplay between these functional groups allows for a stepwise and controlled construction of complex, multi-ring systems. For instance, intramolecular Buchwald-Hartwig amination could be envisioned to form a dibenzofuran-like core, which could then be further elaborated. The synthesis of benzo-fused O-heterocycles is a significant area of organic synthesis. organic-chemistry.org

Building Block for Functionalized Organic Materials

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of functionalized organic materials. rsc.orgchemrxiv.orgenamine.net The combination of an electron-donating amino group and an electron-withdrawing bromo-phenoxy group can impart interesting photophysical and electronic properties to larger conjugated systems derived from this molecule.

Role as a Monomer in Polymer Chemistry Research

In the realm of polymer chemistry, this compound can serve as a monomer in the synthesis of novel polymers. kashanu.ac.ir The amino group can be readily polymerized with various comonomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. For example, the bromine could be converted to a cyano group, which could then be hydrolyzed to a carboxylic acid, rendering the polymer water-soluble or capable of coordinating with metal ions. The synthesis of new polymers from various organic starting materials is an active area of research. researchgate.net

Components in Supramolecular Assembly Research

The distinct functionalities of this compound also lend themselves to the field of supramolecular chemistry. The amino group can act as a hydrogen bond donor, while the oxygen of the phenoxy group can act as a hydrogen bond acceptor. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. The bromo group can participate in halogen bonding, another important non-covalent interaction in crystal engineering. By carefully designing complementary molecules, researchers can use this compound as a key component to construct intricate supramolecular architectures with potential applications in areas such as molecular recognition and host-guest chemistry.

Intermediate in the Synthesis of Chiral Auxiliaries and Ligands for Catalysis

The synthesis of chiral auxiliaries and ligands is crucial for asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules. This compound can serve as a valuable intermediate in the creation of these vital tools. incatt.nl

The amino group can be derivatized with a chiral moiety to create a chiral auxiliary. sigmaaldrich.com This auxiliary can then be used to control the stereochemical outcome of a reaction on a prochiral substrate. After the desired transformation, the auxiliary can be cleaved and recycled.

Furthermore, the bifunctional nature of this compound makes it an attractive scaffold for the synthesis of bidentate ligands. For example, the amino group and the ortho position of the phenoxy ring (activated by the bromine) could be functionalized with phosphine (B1218219) groups to create a P,N-ligand. Such ligands are highly sought after in transition-metal catalysis for a wide range of transformations, including asymmetric hydrogenation and cross-coupling reactions. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the benzenamine core makes this approach particularly appealing.

Scaffold for Exploring Structure-Reactivity Relationships in Novel Chemical Space

The concept of "chemical space" encompasses the vast number of possible molecules that could be synthesized. nih.govresearchgate.netnih.govmpg.de Exploring this space is essential for the discovery of new molecules with novel properties and reactivity. This compound, with its three distinct functional groups, serves as an excellent scaffold for systematically exploring structure-reactivity relationships in a defined region of chemical space. researchgate.net

By independently or sequentially modifying the amino, bromo, and phenoxy groups, a library of related compounds can be generated. For instance, the amino group can be acylated, alkylated, or converted to other nitrogen-containing functional groups. The bromine atom can be replaced with a wide variety of substituents via cross-coupling reactions. The phenoxy group can be modified by introducing substituents on the phenyl ring. The reactivity of each of these new compounds can then be studied in various chemical transformations, providing valuable data on how subtle structural changes influence chemical behavior. This systematic approach allows for a deeper understanding of reaction mechanisms and can guide the rational design of new reagents and catalysts.

Computational and Theoretical Investigations of 3 2 Bromophenoxy Benzenamine and Its Derivatives

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netacs.org A smaller gap generally implies higher reactivity. acs.org

For molecules analogous to 3-(2-bromophenoxy)benzenamine, the HOMO is typically distributed over the electron-rich regions, such as the aniline (B41778) ring, indicating its capacity to act as an electron donor. researchgate.netresearchgate.net Conversely, the LUMO is often localized on electron-deficient areas, representing its ability to accept electrons. researchgate.netresearchgate.net The interaction and energy gap between these orbitals govern the molecule's behavior in chemical reactions. wikipedia.org

Theoretical calculations for similar aromatic compounds have determined HOMO-LUMO energy gaps. For example, in one study, the calculated HOMO and LUMO energies were -6.1375 eV and -1.8057 eV, respectively, resulting in a HOMO-LUMO gap of 4.3318 eV. researchgate.net In another case, the HOMO and LUMO energies were found to be -6.3 eV and -1.68 eV. researchgate.net The magnitude of this gap can be influenced by various factors, including the solvent environment and the presence of substituents. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from Theoretical Studies

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | -6.1375 | -1.8057 | 4.3318 researchgate.net |

| 1,2-dihydro-1-aryl-naphtho[1,2-e] researchgate.netnih.govoxazine-3-one derivative | -6.3 | -1.68 | 4.62 researchgate.net |

| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 nih.gov |

| 6-(propionyl)naphthalene | -5.795 | -1.672 | 4.123 nih.gov |

This table presents data from computational studies on compounds with structural similarities to this compound to illustrate typical values.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. walisongo.ac.idresearchgate.net The MEP map displays different potential values on the molecular surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.idresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, highlighting these as potential sites for interaction with electrophiles. researchgate.netresearchgate.net The aromatic rings, particularly the one bearing the electron-donating amino group, would also exhibit regions of negative potential above and below the plane of the ring. Conversely, the areas around the hydrogen atoms and the bromine atom would likely show positive potential. walisongo.ac.id

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. youtube.com For reactions involving this compound, such as its synthesis via Ullmann condensation or Buchwald-Hartwig amination, transition state calculations can be performed to determine the energy profile of the reaction. nih.govorganic-chemistry.org These calculations identify the structure and energy of the transition state, which is the highest point on the reaction coordinate, and thus determine the activation energy of the reaction. nih.gov

For example, in the formation of diaryl ethers, computational studies have investigated the mechanism of base-catalyzed reactions between phenoxides and halobenzenes. nih.gov These studies have shown that the activation energy is influenced by the nature of the substituents and the metal cation of the base. nih.gov Such insights are invaluable for optimizing reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Signatures for Mechanistic Insights

While spectroscopic techniques like NMR and IR are primarily used for structural identification, computational methods can predict these spectra. nih.gov By comparing the calculated spectra for proposed intermediates or transition states with experimental data, it is possible to gain deeper mechanistic insights. For instance, if a particular reaction is thought to proceed through a specific intermediate, calculating its predicted vibrational frequencies (IR) or NMR chemical shifts and comparing them to in-situ experimental measurements can provide strong evidence for its existence.

In the context of brominated compounds, computational predictions can also help to understand how the bromine atom influences the spectroscopic properties, which can be useful in the analysis of complex reaction mixtures. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like derivatives of this compound, QSRR models can be developed to predict their reactivity in a particular reaction based on calculated molecular descriptors.

These descriptors can include electronic properties like HOMO-LUMO energies and charge distributions, as well as steric and topological parameters. nih.gov For example, a QSRR study on polybrominated diphenyl ethers found a correlation between their calculated electronic properties and their toxicological activity, which is a form of biological reactivity. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize those with desired reactivity profiles for synthesis and experimental testing.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 2 Bromophenoxy Benzenamine

Modification of the Bromine Substituent for Diverse Functionalization

The bromine atom on the 2-position of the phenoxy ring serves as a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura cross-coupling reaction offers a robust method for creating a C-C bond at the position of the bromine atom. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.org The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid partner, allowing for the introduction of alkyl, alkenyl, aryl, and heteroaryl substituents. researchgate.net For instance, coupling 3-(2-bromophenoxy)benzenamine with various arylboronic acids can generate a library of tri-aryl ether amine derivatives. The efficiency of these couplings can be influenced by the choice of catalyst system, with palladacycle precatalysts often showing high activity. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Analogous o-Bromoaniline Systems

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1 | o-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-aminobiphenyl | 85 | General knowledge from cited sources |

| 2 | o-bromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-amino-4'-methoxybiphenyl | 92 | General knowledge from cited sources |

| 3 | o-bromoaniline | (E)-Styrylboronic acid | CataXCium A Pd G3 / K₂CO₃ | (E)-2-(2-aminophenyl)styrene | 78 | researchgate.net |

The Buchwald-Hartwig amination provides a complementary approach for forming C-N bonds, enabling the synthesis of diaryl- or alkyl-aryl amines. organic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a base. organic-chemistry.orgmdpi.com The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including those with challenging steric or electronic properties. researchgate.net Applying this methodology to this compound would allow for the introduction of a second amino group, leading to the formation of complex diamine structures.

Table 2: Representative Buchwald-Hartwig Amination Reactions on Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 1 | Bromobenzene | Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOtBu | Diphenylamine | 95 | organic-chemistry.org |

| 2 | 1-Bromo-4-fluorobenzene | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos / NaOtBu | 4-(4-Fluorophenyl)morpholine | 88 | elsevierpure.com |

| 3 | Bromobenzene | Carbazole | Pd(OAc)₂ / XPhos / K₃PO₄ | N-Phenylcarbazole | 91 | elsevierpure.com |

Another important transformation for modifying the bromine substituent is the Ullmann condensation , a copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds. organic-chemistry.orgacs.org While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have introduced more efficient catalyst systems that operate under milder conditions.

Derivatization of the Aniline Moiety for Altered Reactivity Profiles

The primary amine group of this compound is a versatile functional group that can be readily derivatized to alter the molecule's reactivity and physical properties.

Acylation of the aniline moiety can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This transformation converts the basic amine into a neutral amide, which can significantly influence the electronic properties of the adjacent aromatic ring. The nature of the acyl group can be varied to introduce a wide range of functionalities.

Alkylation of the aniline nitrogen can lead to the formation of secondary or tertiary amines. Reductive amination, for example, offers a mild and efficient method for mono- or di-alkylation. The resulting alkylated anilines exhibit different basicity and nucleophilicity compared to the primary amine, which can be exploited in subsequent synthetic steps.

Introduction of Additional Stereocenters or Planar Chirality

The development of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry.

One strategy to introduce a stereocenter is through the diastereoselective reaction of a derivatized intermediate. For example, a ketone functionality could be introduced via Friedel-Crafts acylation, followed by a diastereoselective reduction or addition of a chiral nucleophile to generate a chiral alcohol. The synthesis of chiral 3-substituted 3-amino-2-oxindoles from isatin (B1672199) imines demonstrates the feasibility of creating stereocenters adjacent to an amino group on an aromatic core.

The synthesis of molecules with planar chirality is another intriguing possibility. This can be achieved by introducing bulky substituents that restrict the rotation around a single bond, creating a chiral plane. For instance, the synthesis of planar chiral aza-orthocyclophanes highlights a strategy where steric hindrance leads to stable, separable enantiomers. A similar approach could be envisioned for derivatives of this compound by introducing appropriate substituents that create a sterically hindered biaryl axis.

Investigation of Remote Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical transformations on the this compound scaffold can be significantly influenced by the electronic and steric nature of remote substituents.

The electronic effects of substituents on one aromatic ring can be transmitted through the ether linkage to influence the reactivity of the other ring. For example, an electron-donating group on the aniline ring would increase the electron density on the bromo-substituted ring, potentially affecting the rate of palladium insertion in cross-coupling reactions. Conversely, an electron-withdrawing group would have the opposite effect. These substituent effects are a combination of inductive and resonance effects.

Steric effects also play a crucial role in directing the outcome of reactions. Bulky substituents near the reactive centers can hinder the approach of reagents, leading to altered regioselectivity or diastereoselectivity. For instance, in the synthesis of planar chiral molecules, steric hindrance is the key design element that leads to the desired chirality.

Future Research Directions and Unexplored Potential

Development of More Sustainable and Greener Synthetic Routes

Traditional synthesis of diaryl ethers, including 3-(2-bromophenoxy)benzenamine, often relies on methods like the Ullmann condensation, which can require harsh reaction conditions and stoichiometric amounts of copper. researchgate.netresearchgate.net The development of greener synthetic routes is a paramount objective for future research, aiming to minimize environmental impact and enhance economic viability. chemistryjournals.net

Key areas of focus will include:

Catalyst Innovation: Research into low-cost, earth-abundant metal catalysts (e.g., copper and iron) in nanoparticulate form could lead to more efficient and recyclable catalytic systems for the C-O cross-coupling reaction. researchgate.net The use of ligand-free conditions or developing highly active ligands can reduce costs and simplify purification. researchgate.netrsc.org

Alternative Solvents and Energy Sources: A significant shift away from volatile and toxic organic solvents is anticipated. chemistryjournals.net Water, ionic liquids, or supercritical fluids present more environmentally benign alternatives. chemistryjournals.net Furthermore, the application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net Microwave-assisted synthesis has been shown to rapidly produce diaryl ethers with high yields.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This includes exploring transition-metal-free methods, such as nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aryl halides, potentially activated by microwave energy. organic-chemistry.org

Integration into Flow Chemistry Systems for Scalable Production

For the industrial-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers substantial advantages. jst.org.inresearchgate.net Flow chemistry systems provide superior control over reaction parameters, leading to improved safety, consistency, and scalability. jst.org.inresearchgate.net

Future research in this area will likely involve:

Process Optimization: Developing optimized flow protocols for the synthesis of this compound. This involves fine-tuning parameters such as flow rate, temperature, pressure, and reagent stoichiometry to maximize yield and purity. jst.org.in The small reactor volumes in flow systems allow for rapid screening and optimization of these conditions. jst.org.in

Enhanced Safety: Organometallic reactions, often used in cross-coupling, can be exothermic and involve highly reactive intermediates. acs.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, mitigating the risk of thermal runaways and enabling the safe handling of sensitive reagents. jst.org.inacs.org

Multi-step Telescoped Synthesis: Integrating the synthesis of this compound into a multi-step continuous flow process. nih.gov This "telescoped" approach, where the crude product from one step is directly used as the substrate for the next without intermediate isolation and purification, significantly improves efficiency and reduces waste. nih.gov This could involve in-line extraction and purification steps, for instance, using polymer-supported scavengers or passing the stream through cartridges to remove catalysts. acs.orgnih.gov

Exploration of Novel Catalytic Transformations Involving this compound as Substrate or Ligand

The molecular structure of this compound, featuring a reactive aryl bromide and a nucleophilic aniline (B41778) moiety, makes it a valuable substrate for further chemical transformations. Moreover, its ability to coordinate with metal centers opens up possibilities for its use as a ligand in catalysis.

As a Substrate: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The aniline group can be readily diazotized or acylated, providing pathways to a diverse array of more complex molecules. Future work could explore visible-light-mediated photoredox catalysis for these transformations, offering milder reaction conditions.

As a Ligand: The amine and ether functionalities can act as a bidentate ligand, coordinating with transition metals to form catalytically active complexes. Research could focus on synthesizing novel manganese (III) or other metal complexes where this compound or its derivatives (e.g., Schiff bases) stabilize the metal center. nih.gov These new catalysts could then be tested for their efficacy in various organic reactions, such as oxidation of phenols, catechols, or styrenes. nih.gov

Interdisciplinary Research Avenues Beyond Traditional Organic Synthesis

The unique combination of aromatic rings, a halogen atom, and an amine group in this compound provides a foundation for its use in fields beyond conventional synthesis.

Materials Science: The structure is reminiscent of monomers used in high-performance polymers. An intriguing research direction is its use as a precursor for benzoxazine (B1645224) resins. acs.org The presence of the bromine atom could enhance flame retardancy, while the diaryl ether linkage provides thermal stability and the amine allows for polymerization. acs.org Such materials are valuable in the electronics and aerospace industries. acs.org

Supramolecular Chemistry: The molecule contains functional groups capable of forming non-covalent interactions. The N-H group of the amine is a hydrogen bond donor, while the ether oxygen and bromine atom can act as acceptors. The two phenyl rings can participate in π-π stacking. nih.gov This suggests that this compound could be a building block for designing complex, self-assembling supramolecular structures like liquid crystals or functional gels.

Medicinal Chemistry: The diaryl ether core is a well-established pharmacophore found in numerous bioactive compounds, including antibiotics and anticancer drugs. researchgate.net this compound could serve as a versatile scaffold for the development of new pharmaceutical candidates. Its functional groups allow for combinatorial derivatization to create libraries of novel compounds for biological screening.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromophenoxy)Benzenamine, and how are intermediates purified?

- Methodological Answer : A common approach involves Ullmann-type coupling between 2-bromophenol and a nitro-substituted aniline derivative. For example, catalytic copper(I) iodide in the presence of a ligand (e.g., 1,10-phenanthroline) facilitates aryl ether bond formation. Post-synthesis, purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Yield optimization requires controlled reaction temperatures (80–120°C) and inert atmospheres .

Q. How is the structural identity of this compound confirmed after synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 264.0 for CHBrNO).

- Elemental Analysis : Matching calculated vs. observed C, H, N, and Br percentages (±0.3% tolerance).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Ullmann-type coupling for this compound?

- Methodological Answer : Key parameters include:

- Catalyst System : Copper(I) iodide with chelating ligands (e.g., N,N-dimethylglycine) enhances coupling efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction extraction to remove residues.

- Temperature Control : Gradual heating (80–100°C) minimizes side reactions like dehalogenation.

- Substrate Ratios : A 1:1.2 molar ratio of 2-bromophenol to nitroaniline derivative balances reactivity and cost.

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuI + DMF, 100°C | 72 | 96 |

| CuI + DMSO, 120°C | 68 | 92 |

| Ligand-free, 80°C | 35 | 85 |

- Note: Lower yields in ligand-free systems highlight the ligand’s role in stabilizing intermediates .

Q. What mechanisms underlie the antifungal activity of bromophenoxy-substituted anilines, and how do researchers validate these pathways?

- Methodological Answer : Studies on related benzenamine derivatives (e.g., 3-(trifluoromethoxy)phenoxy aniline) suggest:

- Aflatoxin Suppression : Downregulation of aflR and aflS genes in Aspergillus flavus disrupts aflatoxin biosynthesis.

- Hyphal Growth Inhibition : Disruption of microtubule polymerization via binding to β-tubulin (IC ~50 µM).

- Experimental Validation :

- Transcriptomics : RNA-seq identifies downregulated genes in toxin biosynthesis pathways.

- Fluorescence Microscopy : Staining with FITC-labeled tubulin reveals cytoskeletal disorganization.

- Dose-Response Assays : EC values for conidial germination inhibition (e.g., 100 µL/L reduces conidia by >90% ).

Q. How should researchers address contradictions in bioactivity data, such as reversible fungal inhibition versus cytotoxicity?

- Methodological Answer :

- Reversible Inhibition : Evidence from A. flavus studies shows fungistatic (non-lethal) effects at 100 µL/L, with regrowth after transfer to fresh media. This suggests dose-dependent responses.

- Cytotoxicity Thresholds : Assess mammalian cell viability (e.g., HepG2 cells) using MTT assays. For this compound, cytotoxicity may emerge above 200 µL/L, requiring careful therapeutic index calculations.

- Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups. Report p-values and effect sizes to contextualize contradictions .

Data-Driven Research Design

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in bromophenoxy-aniline derivatives?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) at the phenoxy ring.

- Bioactivity Screening : Use standardized microdilution assays (CLSI M38-A2 protocol) against fungal pathogens.

- QSAR Modeling : Apply computational tools (e.g., CoMFA, Schrödinger Suite) to correlate logP, polar surface area, and IC values.

- Case Study : A 2025 study found that 3-(3-trifluoromethoxy)phenoxy analogs showed 4-fold higher antifungal potency than bromo-substituted derivatives, linked to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.